molecular formula C5H2ClFN2O2 B13024133 5-Chloro-4-fluoro-2-nitropyridine

5-Chloro-4-fluoro-2-nitropyridine

Cat. No.: B13024133
M. Wt: 176.53 g/mol
InChI Key: QPZCAJUSZILIAS-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-nitropyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring, along with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-2-nitropyridine typically involves the nitration of 5-chloro-4-fluoropyridine. One common method includes the reaction of 5-chloro-4-fluoropyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-2-nitropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-fluoro-2-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-2-nitropyridine depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-fluoro-2-nitropyridine is unique due to the presence of both chlorine and fluorine substituents along with a nitro group on the pyridine ring. This combination of substituents imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and agrochemicals .

Biological Activity

5-Chloro-4-fluoro-2-nitropyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group, a chlorine atom, and a fluorine atom attached to a pyridine ring. The specific arrangement of these substituents significantly influences the compound's reactivity and biological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the halogen substituents (chlorine and fluorine) may enhance binding affinity to target sites, modulating biochemical pathways involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For example, it has been reported to possess minimum inhibitory concentration (MIC) values comparable to or better than established antibiotics.

Bacterial Strain MIC (µg/mL) Comparison
Staphylococcus aureus150Similar to amoxicillin
Escherichia coli200Better than some fluoroquinolones

These findings suggest its potential as a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have demonstrated that it can induce cytotoxic effects in various cancer cell lines, including HeLa cells. The compound exhibited IC50 values indicating significant potency compared to traditional chemotherapeutics like 5-fluorouracil.

Cell Line IC50 (µM) Reference Compound IC50 (µM)
HeLa1295-Fluorouracil340
MCF-7150Doxorubicin100

This highlights its potential as an alternative or adjunct therapy in cancer treatment.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound demonstrated significant inhibition of bacterial growth, suggesting its utility in treating infections caused by resistant pathogens .
  • Cytotoxicity Evaluation : In a comparative study involving multiple pyridine derivatives, this compound was shown to have superior cytotoxic effects on breast cancer cell lines when compared to other derivatives. This study utilized both in vitro assays and molecular docking simulations to elucidate the compound's mechanism of action .

Properties

Molecular Formula

C5H2ClFN2O2

Molecular Weight

176.53 g/mol

IUPAC Name

5-chloro-4-fluoro-2-nitropyridine

InChI

InChI=1S/C5H2ClFN2O2/c6-3-2-8-5(9(10)11)1-4(3)7/h1-2H

InChI Key

QPZCAJUSZILIAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1[N+](=O)[O-])Cl)F

Origin of Product

United States

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